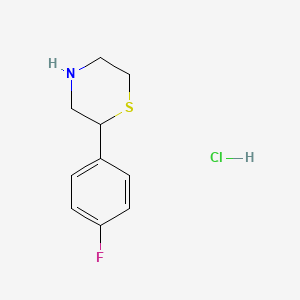

2-(4-Fluorophenyl)thiomorpholine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Fluorophenyl)thiomorpholine hydrochloride is a chemical compound with the empirical formula C10H13ClFNS and a molecular weight of 233.73 . It is sold by Sigma-Aldrich and AstaTech .

Synthesis Analysis

The synthesis of the title compound was achieved by single-step chemical synthesis. The yield of the compound was obtained in good yield, and purity was found to be over 99% by HPLC. The synthesized compound was characterized using FT-IR and NMR techniques .Molecular Structure Analysis

The IUPAC name of this compound is 2-(4-fluorophenyl)thiomorpholine hydrochloride . The InChI code is 1S/C10H12FNS.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)thiomorpholine hydrochloride is an off-white solid . It should be stored at 2-8°C .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- Research has focused on the synthesis of thiomorpholine derivatives, including those related to 2-(4-Fluorophenyl)thiomorpholine hydrochloride, for their potential antimicrobial properties. These compounds were synthesized via nucleophilic substitution reactions and tested for antimicrobial activity, indicating their potential in developing new bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010).

Inhibition of Nonenzymatic Protein Glycosylation

- A study on 2-Thiomorpholino-5-Aryl-6H-1,3,4-Thiadiazine Hydrobromides, which are related to 2-(4-Fluorophenyl)thiomorpholine hydrochloride, found that they effectively inhibit nonenzymatic protein glycosylation. This suggests potential applications in studying protein glycosylation processes (L. Sidorova et al., 2017).

Development of Antitumor Agents

- Research has also explored the synthesis of derivatives of 2-(4-Fluorophenyl)thiomorpholine hydrochloride for antitumor properties. Studies have shown significant inhibitory activity against tumor cell lines, indicating its potential as a candidate for developing new anticancer drugs (Li-Chen Chou et al., 2010).

Antibacterial and Antioxidant Properties

- Another focus area is the synthesis of compounds with the thiomorpholine unit for their remarkable antibacterial and antioxidant properties. This includes potential applications in treating tuberculosis and developing antimicrobial agents (Mamatha S.V et al., 2019).

Photochemical Synthesis Techniques

- The synthesis of thiomorpholine, a key component in the structure of 2-(4-Fluorophenyl)thiomorpholine hydrochloride, has been researched using photochemical techniques. This includes the use of cysteamine hydrochloride and vinyl chloride in a continuous flow process, demonstrating an innovative approach to synthesizing these types of compounds (A. Steiner et al., 2022).

Safety and Hazards

This compound is considered a combustible liquid and causes severe skin burns and eye damage . Precautionary measures include avoiding inhalation of dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)thiomorpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNS.ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;/h1-4,10,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOTVYISDULFFRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(CN1)C2=CC=C(C=C2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2638322.png)

![4-Azidobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2638323.png)

![7-[4-[7-(4-Chlorobutoxy)-2-oxoquinolin-1-yl]butoxy]-1-[4-[(2-oxo-1H-quinolin-7-yl)oxy]butyl]quinolin-2-one](/img/structure/B2638325.png)

![N-(2-cyclohex-1-en-1-ylethyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2638328.png)

![2,6-difluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2638330.png)

![[2-(1H-pyrazol-1-yl)pyridin-4-yl]methanamine](/img/structure/B2638331.png)

![1-(4-Chlorophenyl)-2-[[5-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2638332.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2638334.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide hydrochloride](/img/structure/B2638335.png)

![(6-Fluoro-2-methylimidazo[1,2-A]pyridin-3-YL)methanol](/img/structure/B2638338.png)